molecular formula C9H10N2S B13067875 (5-Methyl-1,2-benzothiazol-3-yl)methanamine

(5-Methyl-1,2-benzothiazol-3-yl)methanamine

Cat. No.: B13067875
M. Wt: 178.26 g/mol
InChI Key: UEGXKRIETWZUPX-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a methyl group attached to the benzothiazole ring and a methanamine group at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a methyl group and a methanamine group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(5-methyl-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3

InChI Key

UEGXKRIETWZUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2CN

Origin of Product

United States

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